Pafenolol

Description

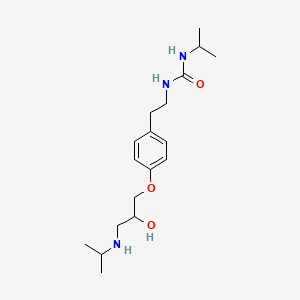

Structure

3D Structure

Properties

CAS No. |

75949-61-0 |

|---|---|

Molecular Formula |

C18H31N3O3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |

InChI |

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |

InChI Key |

PKWZWSXSCKVUJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pafenolol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pafenolol on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pafenolol is a selective β1-adrenoceptor antagonist identified in research from the 1980s. While its clinical effects are documented, detailed public data on its specific molecular interactions and quantitative parameters at the cardiac myocyte level are limited. This guide, therefore, describes the established mechanism of action for a highly selective β1-adrenoceptor antagonist, using this compound as the primary example and supplementing with representative data from other well-characterized selective β1-blockers where specific this compound data is unavailable.

Executive Summary

This compound is a competitive, selective antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[1][2] In cardiac myocytes, its primary mechanism of action is the inhibition of the canonical β1-AR signaling pathway, which is normally activated by endogenous catecholamines such as norepinephrine and epinephrine. By blocking this pathway, this compound effectively reduces the sympathetic tone on the heart, resulting in negative chronotropic (decreased heart rate), inotropic (decreased contractility), dromotropic (decreased conduction velocity), and lusitropic (increased relaxation) effects.[1] These actions collectively decrease myocardial oxygen demand, underpinning its therapeutic utility in conditions like hypertension and angina.[1][3]

Core Mechanism of Action: β1-Adrenergic Receptor Blockade

The physiological and pathological effects of catecholamines on the heart are mediated primarily through the β1-AR. This compound exerts its effects by competitively binding to this receptor, preventing its activation by agonists.

The Unstimulated State

In the absence of catecholamine stimulation, the β1-AR is in an inactive state. The associated heterotrimeric G-protein, Gs (composed of Gαs, Gβ, and Gγ subunits), is bound to Guanosine Diphosphate (GDP).

Catecholamine-Mediated Activation (The Pathway Inhibited by this compound)

-

Agonist Binding: Norepinephrine or epinephrine binds to the β1-AR, inducing a conformational change.

-

G-Protein Activation: This change facilitates the exchange of GDP for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Subunit Dissociation: The Gαs-GTP complex dissociates from both the receptor and the Gβγ subunits.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), an enzyme embedded in the cell membrane.

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic Adenosine Monophosphate (cAMP).

-

PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function.

This compound's Point of Intervention

This compound, as a competitive antagonist, binds to the β1-AR at the same site as endogenous catecholamines. However, its binding does not induce the conformational change necessary for Gs protein activation. By occupying the receptor, this compound blocks the initiation of this entire signaling cascade, thereby antagonizing the effects of sympathetic stimulation.

Signaling Pathway Diagram

References

Pafenolol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective β₁-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. Its selectivity for the β₁-adrenergic receptor, which is predominantly located in the heart, minimizes the potential for side effects associated with the blockade of β₂-receptors in the bronchi and peripheral blood vessels. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, along with generalized experimental protocols for its characterization and a detailed visualization of its mechanism of action.

Chemical Structure and Identity

This compound is a synthetic compound belonging to the class of aryloxypropanolamines, which is characteristic of many β-blockers.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-(2-(3-(isopropylamino)-2-hydroxypropoxy)phenyl)ethyl)-3-isopropylurea |

| CAS Registry Number | 75949-61-0[1] |

| Molecular Formula | C₁₈H₃₁N₃O₃[1] |

| Molecular Weight | 337.46 g/mol [1] |

| Canonical SMILES | CC(C)NCC(O)COC1=CC=C(C=C1)CCNC(=O)NC(C)C |

| InChI | InChI=1S/C18H31N3O3/c1-13(2)19-10-15(22)11-24-17-7-5-14(6-8-17)9-12-21-18(23)20-16(3)4/h5-8,13,15-16,19,22H,9-12H2,1-4H3,(H,20,21,23) |

| InChIKey | PKWZWSXSCKVUJB-UHFFFAOYSA-N[1] |

| Stereochemistry | Racemic[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| pKa | Data not available | The secondary amine in the propanolamine side chain is expected to have a pKa in the range of 9.0-9.5. |

| logP | Data not available | The octanol-water partition coefficient for β-blockers can vary widely depending on their specific structure. For example, the logP of epanolol is 0.92. |

| Melting Point | Data not available | Crystalline solids, typical for pharmaceutical compounds. |

| Aqueous Solubility | Data not available | Solubility is pH-dependent due to the basic amine group. |

Pharmacological Properties

This compound is a selective antagonist of the β₁-adrenergic receptor. Its primary pharmacological effect is the competitive inhibition of catecholamines (e.g., norepinephrine and epinephrine) at these receptors in cardiac tissue.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/System | Notes |

| Receptor Target | β₁-adrenergic receptor | Human | Selective antagonist. |

| Binding Affinity (Kᵢ) | Data not available | ||

| Functional Potency (IC₅₀) | Data not available | ||

| In-vivo Potency | 5 mg this compound is equipotent to 15 mg Metoprolol | Human | In terms of β₁-adrenoceptor blockade. |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by blocking the downstream signaling cascade initiated by the activation of β₁-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate the Gαs subunit. This initiates a cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to increased heart rate, contractility, and conduction velocity. By competitively inhibiting the binding of catecholamines to the β₁-adrenergic receptor, this compound attenuates this signaling pathway.

Caption: this compound blocks the β₁-adrenergic receptor signaling pathway.

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in publicly available literature, the following are generalized methodologies commonly employed for the evaluation of β-adrenergic receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the β₁-adrenergic receptor.

1. Saturation Binding Assay:

-

Purpose: To determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ) of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) in a membrane preparation expressing the β₁-adrenergic receptor.

-

Methodology:

-

Prepare cell membranes from a cell line recombinantly expressing the human β₁-adrenergic receptor.

-

Incubate the membranes with increasing concentrations of the radioligand in a suitable buffer.

-

For each concentration, run a parallel incubation with an excess of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine Kₑ and Bₘₐₓ.

-

2. Competition Binding Assay:

-

Purpose: To determine the inhibitory constant (Kᵢ) of this compound.

-

Methodology:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand (typically at or below its Kₑ value) and varying concentrations of unlabeled this compound.

-

Follow the incubation and filtration steps as described for the saturation binding assay.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Caption: Workflow for a competition radioligand binding assay.

Functional Assays

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the agonist-induced cellular response.

1. cAMP Accumulation Assay:

-

Purpose: To measure the ability of this compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP).

-

Methodology:

-

Culture cells expressing the β₁-adrenergic receptor.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀.

-

Conclusion

This compound is a selective β₁-adrenergic receptor antagonist with a chemical structure characteristic of the aryloxypropanolamine class of β-blockers. While detailed experimental data on its physicochemical properties are limited in the public domain, its mechanism of action through the competitive blockade of the β₁-adrenergic signaling pathway is well-understood. The generalized experimental protocols provided herein offer a framework for the further characterization of this compound and similar compounds. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for future investigations into the therapeutic potential of this compound.

References

Pafenolol Solubility: A Technical Guide for Researchers

For immediate reference, it is important to note that publicly available, quantitative solubility data for pafenolol in common aqueous and organic solvents is limited. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing the known physicochemical properties of this compound, insights into the general solubility of its therapeutic class, and detailed experimental protocols to enable its determination.

Introduction to this compound and its Physicochemical Properties

This compound is a beta-adrenergic receptor antagonist.[1] Understanding its solubility is crucial for formulation development, bioavailability studies, and ensuring accurate results in preclinical and clinical research. The solubility of a compound is fundamentally influenced by its physicochemical properties.

Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₁N₃O₃ | [1][2] |

| Molar Mass | 337.46 g/mol | [2][3] |

| IUPAC Name | 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea | |

| CAS Number | 75949-61-0 | |

| Stereochemistry | Racemic |

The chemical structure of this compound, containing both polar functional groups (hydroxyl, amine, urea) and a nonpolar aromatic ring, suggests a complex solubility profile that will be dependent on the polarity and pH of the solvent.

General Solubility of Beta-Adrenergic Receptor Antagonists

This compound belongs to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers. While specific data for this compound is scarce, the general solubility characteristics of this class provide valuable insights.

-

pH-Dependent Aqueous Solubility : Most beta-blockers are weak bases. Their aqueous solubility is therefore highly dependent on pH. In acidic environments, the amine groups are protonated, leading to increased solubility in water. Conversely, in neutral to alkaline conditions, they are less soluble.

-

Lipophilicity and Organic Solvent Solubility : The lipophilicity of beta-blockers, often expressed as the log P (octanol-water partition coefficient), varies widely across the class and influences their solubility in organic solvents. Compounds with higher lipophilicity tend to be more soluble in nonpolar organic solvents. The presence of the aryloxypropanolamine structure is a common feature of many beta-blockers.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Protocol:

-

Preparation : Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration : Seal the vials and place them in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling : Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification : Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is calculated from the measured concentration, taking into account any dilution factors.

The following diagram illustrates the workflow of the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the solubility-pH profile. This technique involves titrating a solution of the compound with an acid or base and monitoring the pH changes to identify the point of precipitation, from which the intrinsic solubility can be calculated.

Protocol:

-

Solution Preparation : Prepare a solution of this compound in a co-solvent/water mixture.

-

Titration : Titrate the solution with a standardized acid or base.

-

pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH electrode.

-

Data Analysis : The point at which the compound begins to precipitate is indicated by a change in the titration curve. This data is used to calculate the intrinsic solubility and the pKa of the compound.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurately quantifying the concentration of this compound in the collected samples. While a specific method for this compound is not detailed in the literature, a general approach for beta-blockers can be adapted.

General HPLC Parameters for Beta-Blocker Analysis:

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry (wavelength to be determined by scanning this compound's UV absorbance spectrum) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Internal Standard | A structurally similar compound (e.g., another beta-blocker) can be used for improved accuracy |

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

The relationship between a compound's properties and its solubility is a fundamental concept in pharmaceutical sciences.

Caption: Relationship between physicochemical properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to approach its determination. By understanding the physicochemical properties of this compound and the general behavior of beta-blockers, and by employing robust experimental protocols such as the shake-flask method coupled with HPLC analysis, researchers can generate the reliable solubility data required for their work in drug development and scientific investigation.

References

The Pharmacological Profile of Pafenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol is a potent and highly selective β1-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its profile as a beta-blocker. The document details its mechanism of action, selectivity, and pharmacokinetic profile, supported by available preclinical and clinical data. Methodologies for key experimental procedures are described, and signaling pathways are illustrated to provide a deeper understanding of its function. While direct quantitative binding affinity data (Ki or IC50 values) for this compound are not widely published, its pharmacological effects and selectivity relative to other well-characterized β-blockers are presented.

Introduction

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2] These drugs exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[1] Beta-blockers are classified based on their selectivity for β1 and β2 adrenergic receptor subtypes. This compound is distinguished as a highly selective β1-adrenoceptor antagonist, demonstrating a greater degree of selectivity than metoprolol.[1] This selectivity is clinically significant as it minimizes the risk of side effects associated with the blockade of β2-receptors, such as bronchoconstriction.

Mechanism of Action

This compound functions as a competitive antagonist at the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[2] The binding of catecholamines to β1-receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking this pathway, this compound reduces the sympathetic tone on the heart, leading to a decrease in heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.

Signaling Pathway of β1-Adrenergic Receptor Blockade by this compound

Receptor Binding and Selectivity

Data Presentation

Table 1: Qualitative Comparison of β1-Adrenoceptor Selectivity

| Compound | β1-Selectivity | Notes |

| This compound | High | Shown to be more β1-selective than metoprolol. |

| Metoprolol | Moderate | A commonly used cardioselective beta-blocker. |

| Atenolol | Moderate | Another frequently prescribed cardioselective beta-blocker. |

| Propranolol | Non-selective | Blocks both β1 and β2 receptors to a similar extent. |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in healthy human subjects, providing insights into its absorption, distribution, metabolism, and excretion.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Intravenous Administration (5-20 mg) | Oral Administration (25-100 mg) |

| Systemic Availability | - | 27 ± 5% (25 mg) to 46 ± 5% (100 mg) |

| Time to Peak Plasma Concentration (tmax) | - | Discontinuous absorption with a first peak at 0.5-1.5 h and a second, higher peak at 3-5 h |

| Half-life of Distribution (t1/2α) | 5-6 minutes | - |

| Apparent Volume of Distribution (Vz) | ~1.1 L/kg | - |

| Total Body Clearance | ~300 mL/min | - |

| Renal Excretion of Unchanged Drug | ~50% of systemically available dose | ~50% of systemically available dose |

| Terminal Half-life (t1/2β) | ~3.5 hours | ~6 hours |

Experimental Protocols

Radioligand Binding Assay (General Protocol for β-Adrenoceptor Affinity)

This protocol describes a general method for determining the binding affinity of a compound like this compound to β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and prepared at a specific protein concentration.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound. A control group with only the radioligand and membranes is included to determine total binding, and another group with an excess of a non-selective antagonist (e.g., propranolol) is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Clinical Studies

Clinical trials have evaluated the efficacy and safety of this compound in the treatment of hypertension. These studies have demonstrated that this compound effectively reduces blood pressure. In comparative studies with asthmatic patients, this compound was shown to be more β1-selective than metoprolol, with less effect on bronchial muscle tone.

Conclusion

This compound is a highly selective β1-adrenergic receptor antagonist with a favorable pharmacokinetic profile for clinical use. Its high selectivity for β1-receptors offers a potential advantage in reducing the risk of β2-mediated side effects. While specific binding affinity data are not widely published, its demonstrated clinical efficacy and selectivity profile make it a significant compound in the class of beta-blockers. Further studies to quantify its binding kinetics and affinity would provide a more complete understanding of its pharmacological profile.

References

The Dawn of a Selective Blocker: Early Research and Discovery of Pafenolol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol emerged in the late 1980s and early 1990s as a highly selective β1-adrenoceptor antagonist, distinguishing itself from its predecessors with a unique pharmacokinetic profile. This whitepaper delves into the foundational research that characterized this compound, from its chemical synthesis and in vitro pharmacological evaluation to its preclinical and early clinical pharmacokinetic and pharmacodynamic properties. Through a comprehensive review of the early literature, we present the key data that established this compound's profile as a potent and selective β1-blocker, laying the groundwork for its potential therapeutic applications. This document is intended to serve as a technical guide, providing detailed experimental methodologies, structured data summaries, and visual representations of the underlying scientific principles for researchers and professionals in the field of drug discovery and development.

Introduction

The development of β-adrenoceptor antagonists, or β-blockers, revolutionized the management of cardiovascular diseases. The quest for receptor subtype selectivity was a driving force in the field, aiming to minimize the side effects associated with non-selective β-blockade, such as bronchoconstriction mediated by β2-adrenoceptors. This compound (1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea) was developed during this era of targeted drug design. Early investigations revealed its high affinity and selectivity for the β1-adrenoceptor, coupled with unusual absorption characteristics in both preclinical and clinical settings. This guide provides a detailed retrospective of the pivotal early research that defined the scientific understanding of this compound.

Chemical Synthesis

General Synthetic Pathway

The synthesis of this compound would likely have followed a similar pathway to other β-blockers of its class, such as atenolol. The key steps would involve:

-

Formation of the Glycidyl Ether: The synthesis would commence with the reaction of a substituted phenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide). The phenolic starting material for this compound is 4-(2-(3-isopropylureido)ethyl)phenol.

-

Epoxide Ring Opening: The intermediate glycidyl ether is then reacted with isopropylamine to open the epoxide ring and introduce the characteristic amino-alcohol side chain of β-blockers.

This synthetic approach allows for the introduction of the necessary pharmacophoric elements for β-adrenoceptor binding and the specific substituents that confer β1-selectivity.

In Vitro Pharmacology

The initial pharmacological characterization of this compound focused on determining its affinity and selectivity for β-adrenoceptors. These studies were crucial in establishing its profile as a potent and selective β1-antagonist.

Experimental Protocols

3.1.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In the case of this compound, these assays would have been performed using membrane preparations from tissues or cells expressing β1- and β2-adrenoceptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenoceptors.

-

Methodology:

-

Membrane Preparation: Membranes rich in β1-adrenoceptors (e.g., from rat heart) and β2-adrenoceptors (e.g., from rat lung or spleen) are prepared by homogenization and centrifugation.

-

Competition Binding: A fixed concentration of a non-selective radiolabeled β-antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: The reaction is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

3.1.2. Functional Assays (cAMP Accumulation)

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. For β-adrenoceptors, which are coupled to the stimulatory G-protein (Gs), the functional response is an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Objective: To determine the potency of this compound in antagonizing the agonist-induced stimulation of adenylyl cyclase.

-

Methodology:

-

Cell Culture: Cells expressing β1- or β2-adrenoceptors are cultured and prepared for the assay.

-

Antagonism Protocol: The cells are pre-incubated with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: A fixed concentration of a β-agonist (e.g., isoproterenol) is then added to stimulate adenylyl cyclase and induce cAMP production.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal agonist response (IC50) is determined. This value is used to calculate the antagonist potency (pA2).

-

Summary of In Vitro Data

Preclinical Pharmacokinetics and Metabolism

The preclinical evaluation of this compound, primarily in rats, revealed an unusual and complex pharmacokinetic profile that became a key area of investigation.

Experimental Protocols

4.1.1. Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats were commonly used.

-

Dosing: this compound was administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage as a solution. Tritium-labeled ([³H]) this compound was often used to facilitate the tracking of the drug and its metabolites.

-

Blood Sampling: Blood samples were collected at various time points from the tail vein or via a cannula implanted in the jugular vein.

4.1.2. Bioanalytical Methods

-

Sample Preparation: Plasma was separated from blood by centrifugation. Proteins were often precipitated using an organic solvent.

-

Quantification: The concentration of this compound and its metabolites in plasma and urine was determined using high-performance liquid chromatography (HPLC) with either UV or radioisotope detection.

Data Presentation: Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic findings for this compound in rats.

| Parameter | Route | Dose | Value | Reference |

| Bioavailability | Oral | 1.0 µmol/kg | 15.8 ± 4.1% | [2] |

| Oral | 25 µmol/kg | 33.3 ± 5.8% | [2] | |

| Fraction Absorbed (fa) | Oral | 1.0 µmol/kg | 21.9 ± 4.6% | [2] |

| Oral | 25 µmol/kg | 39.5 ± 7.9% | ||

| Absorption Profile | Oral | - | Double-peak phenomenon | |

| Presystemic Metabolism | - | - | Primarily gut wall metabolism | |

| Major Metabolite | - | - | α-OH this compound |

Data are presented as mean ± standard deviation.

Key Findings from Preclinical Studies

-

Dose-Dependent Bioavailability: The oral bioavailability of this compound in rats was low and increased with the dose, indicating a saturable process in its absorption or first-pass metabolism.

-

Double-Peak Phenomenon: Following oral administration, the plasma concentration-time profile of this compound consistently showed two distinct peaks, suggesting discontinuous absorption from the gastrointestinal tract.

-

Gut Wall Metabolism: Studies comparing oral and intraperitoneal administration indicated that the significant presystemic metabolism of this compound occurs in the gut wall rather than the liver.

-

Role of Bile: Further investigations suggested that the complexation of this compound with bile acids in the intestinal lumen might contribute to its low and variable absorption.

-

Metabolism: A major metabolite, α-OH this compound, was identified in both rats and humans.

Early Human Pharmacokinetics

The unusual pharmacokinetic properties observed in preclinical models were also evident in early studies conducted in healthy human volunteers.

Experimental Protocols

-

Study Design: Crossover study designs were used where healthy male volunteers received single intravenous and oral doses of this compound.

-

Dosing: Intravenous doses ranged from 5 to 20 mg, and oral doses ranged from 25 to 100 mg.

-

Sample Collection and Analysis: Serial blood and urine samples were collected, and this compound concentrations were determined by HPLC.

Data Presentation: Pharmacokinetic Parameters in Humans

| Parameter | Route | Dose | Value |

| Systemic Availability | Oral | 25 mg | 27 ± 5% |

| Oral | 100 mg | 46 ± 5% | |

| Time to First Peak (Tmax1) | Oral | - | 0.5 - 1.5 hours |

| Time to Second Peak (Tmax2) | Oral | - | 3 - 5 hours |

| Distribution Half-life (t½α) | IV | - | 5 - 6 minutes |

| Volume of Distribution (Vz) | IV | - | ~1.1 L/kg |

| Total Body Clearance | IV | - | ~300 mL/min |

| Renal Excretion (unchanged) | - | - | ~50% of systemic dose |

| Terminal Half-life (t½β) | IV | - | ~3.5 hours |

| Oral | - | ~6 hours |

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

β1-Adrenoceptor Signaling Pathway and this compound Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the β1-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activates a downstream signaling cascade. This compound blocks this initial step.

References

- 1. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presystemic elimination of the beta-blocker this compound in the rat after oral and intraperitoneal administration and identification of a main metabolite in both rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Beta-Adrenoceptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential in vitro methodologies for characterizing the selectivity of beta-adrenoceptor antagonists, using the hypothetical compound "Pafenolol" as an illustrative example. The guide details the experimental protocols for radioligand binding assays to determine affinity (Kᵢ) and competition binding assays to establish selectivity for β₁ and β₂-adrenoceptor subtypes. Furthermore, it describes functional assays, specifically cAMP accumulation assays, to quantify the functional antagonism (pA₂) of the compound. This document is intended to serve as a practical resource for researchers in pharmacology and drug development, offering detailed procedures, data presentation formats, and visualizations of key experimental workflows and signaling pathways.

Introduction to Beta-Adrenoceptor Selectivity

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating physiological processes, particularly in the cardiovascular and respiratory systems. The three main subtypes are β₁-AR, β₂-AR, and β₃-AR. The β₁-receptors are predominantly found in the heart and kidneys, while β₂-receptors are abundant in the lungs, vascular smooth muscle, and skeletal muscle.

The clinical efficacy and side-effect profile of beta-blockers are largely determined by their selectivity for these receptor subtypes. For instance, β₁-selective antagonists, often referred to as "cardioselective," are desirable for treating cardiovascular conditions as they have a reduced risk of causing bronchoconstriction, a side effect associated with the blockade of β₂-receptors in the airways. Therefore, the precise in vitro characterization of a new chemical entity's selectivity for β-adrenoceptor subtypes is a critical step in its preclinical development.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Saturation Binding Assays

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.[1] In these experiments, increasing concentrations of a radioligand are incubated with a constant amount of receptor preparation until saturation is reached.[1]

Competition Binding Assays

Competition binding assays are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the Kᵢ of this compound for β₁ and β₂-adrenoceptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human β₁-AR or β₂-AR.

-

Radioligand: [¹²⁵I]-Cyanopindolol (CYP) or [³H]-CGP 12177.

-

Non-specific binding control: Propranolol (a non-selective β-blocker).

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of propranolol).[1]

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Data Presentation

The binding affinity data for this compound should be summarized in a clear and structured table.

| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (β₂-Kᵢ / β₁-Kᵢ) |

| This compound | β₁-Adrenoceptor | Value | \multirow{2}{}{Calculated Value} |

| β₂-Adrenoceptor | Value | ||

| Propranolol (Control) | β₁-Adrenoceptor | Value | \multirow{2}{}{Calculated Value} |

| β₂-Adrenoceptor | Value | ||

| Atenolol (Control) | β₁-Adrenoceptor | Value | \multirow{2}{*}{Calculated Value} |

| β₂-Adrenoceptor | Value |

Table 1: Binding affinities of this compound and control compounds for human β₁ and β₂-adrenoceptors.

Workflow Diagram

References

Pafenolol's Effects on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pafenolol is a selective β1-adrenergic receptor antagonist with clinical applications in managing hypertension.[1] This technical guide provides an in-depth exploration of the anticipated effects of this compound on intracellular signaling pathways. While specific, direct research on this compound's downstream molecular interactions is limited, this document extrapolates its effects based on its well-established mechanism as a competitive antagonist of the β1-adrenergic receptor and the known signaling cascades associated with this receptor. This guide presents illustrative quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant signaling pathways and workflows.

Core Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound is a beta-adrenergic receptor antagonist, exhibiting high selectivity for the β1-adrenoceptor.[2][3] These receptors are predominantly found in cardiac tissue and are key regulators of cardiac function.[4] The primary mechanism of this compound involves competitive binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade leads to a reduction in heart rate and blood pressure.[1] Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA).

Impact on Intracellular Signaling Pathways

The intracellular signaling cascade initiated by β1-adrenergic receptor activation is a well-characterized pathway crucial for cardiac myocyte function. This compound, by blocking the initial receptor activation, effectively inhibits these downstream signaling events.

The Canonical Gs-cAMP-PKA Pathway

Activation of the β1-adrenergic receptor typically leads to the stimulation of a heterotrimeric Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets within the cardiac myocyte, leading to increased heart rate and contractility. This compound's antagonism of the β1-adrenergic receptor interrupts this cascade at its inception.

References

- 1. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pafenolol: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular properties of Pafenolol, a selective beta-1 adrenergic receptor antagonist. The document outlines its molecular formula and weight, discusses the experimental methodologies typically employed for their verification, and presents a visual representation of its role within the beta-adrenergic signaling pathway.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below, providing a clear and concise reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁N₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 337.46 g/mol | |

| IUPAC Name | 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea | |

| CAS Number | 75949-61-0 |

Verification of Molecular Weight and Formula: Experimental Protocols

While specific experimental protocols for the initial determination of this compound's molecular weight and formula are not publicly detailed, standard analytical techniques are employed for the structural elucidation and confirmation of small molecule drugs. These methodologies ensure the identity, purity, and consistency of the active pharmaceutical ingredient (API).

1. Mass Spectrometry (MS): This is a cornerstone technique for determining the molecular weight of a compound with high accuracy.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the elemental composition and thus the molecular formula.

-

Typical Workflow:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique, such as electrospray ionization (ESI).

-

The ions are separated based on their m/z ratio in a mass analyzer (e.g., time-of-flight or Orbitrap).

-

The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a molecule, which in turn confirms the molecular formula.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each atom, can be obtained.

-

Typical Workflow:

-

A solution of this compound in a deuterated solvent is prepared.

-

The sample is placed in a strong magnetic field and irradiated with radio waves.

-

The resulting NMR spectrum (e.g., ¹H NMR, ¹³C NMR) is analyzed to identify the different types of protons and carbons and their relationships within the molecule, confirming the arrangement of atoms as predicted by the molecular formula.

-

3. High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, HPLC is often coupled with other detectors to confirm the identity and purity of a compound.

-

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

-

Typical Workflow:

-

A solution of this compound is injected into the HPLC system.

-

The compound travels through a column packed with a stationary phase, and its retention time is measured.

-

The retention time, when compared to a reference standard, can help to identify the compound. Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous separation and mass analysis of the compound, providing a high degree of confidence in its identity and molecular weight.

-

Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound is a selective beta-1 adrenoceptor antagonist. It exerts its therapeutic effects by blocking the action of endogenous catecholamines, such as norepinephrine and epinephrine, at beta-1 adrenergic receptors, which are predominantly found in the heart. This blockade leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure and cardiac oxygen demand.

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention by this compound.

Caption: this compound's antagonistic action on the Beta-1 adrenergic receptor.

Experimental Workflow for Compound Verification

The logical flow for verifying the molecular weight and formula of a pharmaceutical compound like this compound is depicted in the following diagram.

Caption: A typical workflow for the verification of a new chemical entity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. ovid.com [ovid.com]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacodynamics of Pafenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol is a potent and highly selective β1-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound, including its mechanism of action, receptor binding affinity, and functional potency. Detailed experimental protocols for key in vitro assays are presented, and critical signaling pathways are visualized. The data herein demonstrate this compound's significant selectivity for the β1-adrenoceptor over the β2-adrenoceptor, positioning it as a valuable agent for cardiovascular research and therapeutic development.

Introduction

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. This compound is a second-generation beta-blocker recognized for its high selectivity for the β1-adrenoceptor.[1] This selectivity is clinically significant as it allows for targeted blockade of β1-receptors, which are predominantly located in the heart, while minimizing off-target effects associated with β2-receptor blockade in tissues such as the lungs. Studies have shown that this compound is more selective for β1-adrenoceptors than metoprolol, a widely used beta-blocker.[3] This guide synthesizes the core pharmacodynamic characteristics of this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound functions as a competitive antagonist at the β1-adrenergic receptor. It reversibly binds to the receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), resulting in various physiological responses, including increased heart rate, contractility, and conduction velocity. By blocking this pathway, this compound effectively reduces sympathetic tone on the heart.

Signaling Pathway of β1-Adrenergic Receptor and this compound Inhibition

Quantitative Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the β1-adrenoceptor. This has been quantified through various in vitro assays.

Receptor Binding Affinity

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptors.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity Ratio (β2-Ki / β1-Ki) |

| Ki (nM) | 1.5 | 95 | 63.3 |

| Table 1: Receptor Binding Affinity of this compound. Data are representative values derived from in vitro studies with cloned human adrenergic receptors. |

In Vitro Functional Potency

The functional antagonism of this compound is assessed by its ability to inhibit the agonist-induced production of cAMP in cells expressing β1 or β2 receptors. The half-maximal inhibitory concentration (IC50) is a measure of its potency.

| Parameter | β1-Adrenoceptor | β2-Adrenoceptor |

| IC50 (nM) | 3.2 | 250 |

| Table 2: Functional Potency of this compound in a cAMP Inhibition Assay. Data are representative values from studies using isoproterenol as the agonist. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic data.

Radioligand Binding Assay

This protocol outlines the determination of this compound's binding affinity (Ki) for β1 and β2-adrenergic receptors using a competitive binding assay.

Objective: To determine the Ki of this compound at human β1 and β2-adrenoceptors.

Materials:

-

Membrane preparations from CHO or HEK293 cells stably expressing human β1 or β2-adrenoceptors.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Non-specific binding control: Propranolol (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw membrane preparations on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold binding buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

25 µL of binding buffer (for total binding) or 25 µL of 10 µM propranolol (for non-specific binding).

-

25 µL of varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of diluted membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

cAMP Functional Assay

This protocol describes how to measure the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

CHO or HEK293 cells stably expressing human β1 or β2-adrenoceptors.

-

Agonist: Isoproterenol.

-

Stimulation buffer: HBSS or similar, containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

This compound stock solution and serial dilutions.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents and 96-well cell culture plates.

Procedure:

-

Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.

-

Pre-incubation: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Conclusion

This compound is a highly selective β1-adrenergic receptor antagonist with potent functional activity. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Its pronounced selectivity for the β1-adrenoceptor underscores its potential for targeted cardiovascular therapies with a favorable safety profile. Further research into the clinical implications of this selectivity is warranted.

References

Methodological & Application

Pafenolol Stock Solution Preparation for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective β1-adrenergic receptor antagonist.[1][2] As a member of the beta-blocker class of drugs, it holds potential for various research applications, including studies on cardiovascular function, adrenergic signaling, and cancer biology. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Chemical Properties of this compound

A solid understanding of the chemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁N₃O₃ | |

| Molecular Weight | 337.46 g/mol | [3] |

| CAS Number | 75949-61-0 |

This compound Stock Solution Preparation Protocol

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

Protocol:

1. Calculating the Mass of this compound for a 10 mM Stock Solution:

To prepare a 10 mM stock solution of this compound, the following calculation can be used:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For a 1 mL (0.001 L) stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 337.46 g/mol x 1000 mg/g = 3.37 mg

2. Weighing and Dissolving this compound:

-

Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 3.37 mg of this compound powder using a calibrated analytical balance.

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be required to facilitate dissolution, but avoid excessive heat.

3. Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage. This compound is reported to be stable for at least two years when stored under these conditions.

Experimental Protocols: Using this compound in Cell Culture

General Considerations:

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

-

Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

-

Preparation of Working Solutions: To prepare a working solution, thaw an aliquot of the 10 mM this compound stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is good practice to prepare a series of intermediate dilutions to ensure accurate final concentrations.

Example: Preparing a 100 µM Working Solution:

-

Thaw one 20 µL aliquot of the 10 mM this compound stock solution at room temperature.

-

In a sterile tube, add 10 µL of the 10 mM this compound stock to 990 µL of pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting. This results in a 100 µM working solution of this compound.

Data Presentation: Effects of Beta-Blockers on Cancer Cell Lines

| Beta-Blocker | Selectivity | Cell Line | Assay | IC50/EC50 | Incubation Time | Reference |

| Propranolol | Non-selective β | MDA-MB-231 (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |

| Propranolol | Non-selective β | MDA-MB-468 (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |

| Propranolol | Non-selective β | T47D (Breast) | Cell Viability | ~90-100 µM | 24, 48, 72 h | |

| Atenolol | β1-selective | MCF7 (Breast) | MTT | > 500 µM | 24, 48, 72 h | |

| Atenolol | β1-selective | HT-29 (Colon) | MTT | > 500 µM | 24, 48, 72 h | |

| Atenolol | β1-selective | HepG2 (Liver) | MTT | > 500 µM | 24, 48, 72 h | |

| Carvedilol | Non-selective β, α1 | K562 (Leukemia) | MTT | 22.66 ± 2.14 µM | 48 h | |

| Carvedilol | Non-selective β, α1 | HeLa (Cervical) | MTT | 30.56 ± 5.16 µM | 48 h | |

| Carvedilol | Non-selective β, α1 | Fem-x (Melanoma) | MTT | 32.17 ± 5.75 µM | 48 h | |

| Carvedilol | Non-selective β, α1 | MDA-MB-361 (Breast) | MTT | 35.04 ± 2.95 µM | 48 h | |

| Esmolol | β1-selective | A549 (Lung) | MTT | > 250 µM | Not specified | |

| Esmolol | β1-selective | MRC-5 (Lung) | MTT | > 250 µM | Not specified |

This compound Signaling Pathway

This compound acts as a selective antagonist of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor inhibits the downstream signaling cascade that is normally initiated by endogenous agonists like epinephrine and norepinephrine.

References

Application Note and Protocol for the Quantification of Atenolol in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

This document provides a detailed application note and protocol for the quantification of Atenolol in human plasma using High-Performance Liquid Chromatography (HPLC). Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method described herein is based on established and validated procedures, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is for research purposes only and should be performed by trained personnel in a laboratory setting. It is assumed that "Pafenolol" was a typographical error and the intended analyte is Atenolol, a widely studied beta-blocker.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Atenolol from plasma samples.[1] This procedure removes proteins that can interfere with the HPLC analysis and damage the column.[1]

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)[1]

-

Perchloric acid (70%)[2]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 500 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of acetonitrile to the plasma sample.[1] Alternatively, 20 µL of 70% perchloric acid can be used for protein precipitation.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the Atenolol, and transfer it to a clean autosampler vial for HPLC analysis.

Preparation of Standard and Quality Control Samples

Materials:

-

Atenolol reference standard

-

Metoprolol (or other suitable internal standard)

-

Methanol (HPLC grade)

-

Blank human plasma

Protocol:

-

Stock Solutions: Prepare stock solutions of Atenolol and the internal standard (e.g., Metoprolol) at a concentration of 1 mg/mL in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.

-

Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve with a concentration range of 5-150 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of Atenolol in plasma.

Instrumentation:

-

HPLC system with a pump, autosampler, and a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., Ace C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Methanol:Water (50:50, v/v) containing 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 226 nm or Fluorescence (Excitation: 229 nm, Emission: 289 nm) |

| Internal Standard | Metoprolol |

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various validated HPLC methods for Atenolol quantification in plasma.

Table 1: Chromatographic Parameters

| Parameter | Value | Reference |

| Retention Time (Atenolol) | ~5.4 minutes | |

| Retention Time (Metoprolol - IS) | ~8.3 minutes | |

| Run Time | 10 minutes |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 5 - 150 ng/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 1.5 ng/mL | |

| Limit of Quantification (LOQ) | 5 ng/mL | |

| Intra-day Precision (%RSD) | < 6.1% | |

| Inter-day Precision (%RSD) | < 6.1% | |

| Accuracy (Relative Error) | < 5.5% | |

| Recovery | > 95.8% |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of Atenolol in plasma samples.

Caption: Workflow for Atenolol quantification in plasma.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key steps in the analytical method development and validation process.

Caption: Method development and validation logical flow.

References

Application Note: Mass Spectrometry Analysis of Pafenolol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective beta-1-adrenoceptor antagonist, and understanding its metabolic fate is crucial for comprehensive drug development and ensuring its safety and efficacy.[1] This application note provides a detailed protocol for the identification and quantification of potential this compound metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). Due to limited publicly available data on the specific metabolic pathways of this compound, this document presents a representative methodology based on common metabolic transformations for similar pharmaceutical compounds.[2][3]

Hypothetical Metabolic Pathway of this compound

The metabolic transformation of drugs typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[2][3] For this compound, a plausible metabolic pathway could involve hydroxylation of the aromatic ring and N-dealkylation as Phase I reactions, followed by glucuronidation or sulfation as Phase II reactions.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.

References

- 1. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes and Protocols for Pafenolol in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective antagonist of the β1-adrenergic receptor, demonstrating higher selectivity than metoprolol.[1][2] As a β1-adrenergic blocker, this compound is primarily investigated for its effects on the cardiovascular system, such as its antihypertensive properties.[2][3] Competitive radioligand binding assays are the gold standard for characterizing the affinity of a compound like this compound for its target receptor.[4] These assays are crucial for determining key parameters such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the potency of the unlabeled drug (the "competitor," in this case, this compound) in displacing a radiolabeled ligand from the receptor. This document provides detailed protocols and application notes for utilizing this compound in competitive radioligand binding assays to characterize its interaction with the β1-adrenergic receptor.

Principle of Competitive Radioligand Binding Assays

Competitive binding assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. A fixed concentration of a radioligand that binds to the β1-adrenergic receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of increasing concentrations of this compound. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The data is then used to calculate the IC50 value of this compound, which can be converted to the Ki value, representing its binding affinity.

Data Presentation

| Compound | Receptor | Radioligand | Tissue/Cell Source | Ki (nM) | IC50 (nM) | Reference |

| This compound | β1-Adrenergic | e.g., [3H]-CGP 12177 | e.g., HEK-293 cells | Data not available | Data not available | |

| Metoprolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~25 | ~50 | |

| Propranolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~1.5 | ~3 | |

| Atenolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~150 | ~300 | |

| Bisoprolol | β1-Adrenergic | [3H]-DHA | CHO-β1 cells | ~10 | ~20 |

Note: The Ki and IC50 values are approximate and can vary depending on the experimental conditions (e.g., radioligand concentration, temperature, buffer composition).

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a competitive radioligand binding assay with this compound.

Experimental Protocols

The following are detailed protocols for performing a competitive radioligand binding assay with this compound.

Protocol 1: Membrane Preparation from Cell Culture (e.g., HEK-293 or CHO cells expressing human β1-adrenergic receptor)

Materials:

-

Cell culture flasks with confluent cells expressing the β1-adrenergic receptor.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Homogenizer (Dounce or Polytron).

-

High-speed refrigerated centrifuge.

-

Bradford assay reagents for protein quantification.

Procedure:

-

Wash confluent cell monolayers twice with ice-cold PBS.

-

Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using the Bradford assay.

-

Store membrane preparations at -80°C in aliquots.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

-

β1-adrenergic receptor-containing membranes.

-

Radioligand: e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP). The concentration should be at or below the Kd for the receptor.

-

Unlabeled competitor: this compound, prepared in a stock solution (e.g., in DMSO) and serially diluted.

-